Navelbine

Tubulin binding Microtubule dynamics Antimitotic mechanism

Navelbine (vinorelbine tartrate) is the only second-generation vinca alkaloid offering >20-fold selectivity for mitotic over axonal microtubules, ensuring significantly lower neurotoxicity than vincristine or vindesine. Backed by Level 1 Phase III evidence showing superior objective response rates (30% vs. 19%, P=.02) in NSCLC, and established IC50 benchmarks (1.25 nM antiproliferation in HeLa cells), it is the definitive tool for microtubule dynamics research. Ideal for oncology drug development and novel formulation studies.

Molecular Formula C49H60N4O14
Molecular Weight 929.0 g/mol
CAS No. 125317-39-7
Cat. No. B000268
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNavelbine
CAS125317-39-7
Synonyms5' Nor anhydrovinblastine
5'-nor-anhydrovinblastine
KW 2307
KW-2307
KW2307
Navelbine
vinorelbine
vinorelbine tartrate
Molecular FormulaC49H60N4O14
Molecular Weight929.0 g/mol
Structural Identifiers
SMILESCCC1=CC2CC(C3=C(CN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC.C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O
InChIInChI=1S/C45H54N4O8.C4H6O6/c1-8-27-19-28-22-44(40(51)55-6,36-30(25-48(23-27)24-28)29-13-10-11-14-33(29)46-36)32-20-31-34(21-35(32)54-5)47(4)38-43(31)16-18-49-17-12-15-42(9-2,37(43)49)39(57-26(3)50)45(38,53)41(52)56-7;5-1(3(7)8)2(6)4(9)10/h10-15,19-21,28,37-39,46,53H,8-9,16-18,22-25H2,1-7H3;1-2,5-6H,(H,7,8)(H,9,10)/t28-,37-,38+,39+,42+,43+,44-,45-;1-,2-/m01/s1
InChIKeyUUHYRRXICWUZHW-RPZOAHRESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 20 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

Navelbine (Vinorelbine) Procurement Guide: CAS 125317-39-7


Navelbine (vinorelbine tartrate, CAS 125317-39-7) is a semi-synthetic vinca alkaloid antineoplastic agent [1]. It acts as a mitotic inhibitor by binding to tubulin and disrupting microtubule dynamics during cell division [2]. As a second-generation vinca alkaloid, it is distinguished from earlier-generation compounds like vincristine and vinblastine by its selective targeting of mitotic over axonal microtubules [1]. This compound is approved for clinical use in non-small cell lung cancer (NSCLC) and advanced breast cancer, and is also extensively used in oncology research [3].

Why Navelbine (Vinorelbine) Cannot Be Interchanged with Other Vinca Alkaloids


Despite sharing a common mechanism of action with other vinca alkaloids, substituting Navelbine with vincristine, vinblastine, or vindesine is not straightforward and carries significant clinical risk. Each agent possesses a unique and quantifiable profile concerning tubulin binding kinetics [1], selectivity for mitotic versus axonal microtubules [2], and the resulting spectrum and severity of neurotoxicity [3]. Furthermore, pivotal randomized trials have established non-interchangeable efficacy benchmarks for specific cancer indications [4]. This guide details the precise, data-backed differentiators that justify the selection of Navelbine over its close analogs.

Navelbine (Vinorelbine) Quantitative Differentiation Evidence vs. Vinca Alkaloid Analogs


Navelbine vs. Vincristine & Vinblastine: Differentiated Binding Affinity to Tubulin

Vinorelbine (Navelbine) exhibits the lowest overall affinity for tubulin (K1K2) among its class. A direct comparative sedimentation velocity study established the rank order of overall tubulin affinity as vincristine > vinblastine > vinorelbine [1]. This lower affinity does not equate to lower efficacy; instead, it correlates with distinct clinical dosing requirements, where Navelbine is administered at the highest weekly dose (30 mg/m²) among these vinca alkaloids [1].

Tubulin binding Microtubule dynamics Antimitotic mechanism

Navelbine vs. Vincristine & Vinblastine: Superior Selectivity for Mitotic Microtubules

A key differentiator for Navelbine is its >20-fold selectivity for mitotic over axonal microtubules . This selectivity is the mechanistic basis for its significantly reduced neurotoxicity profile. In contrast, higher concentrations of vinorelbine are required to affect axonal microtubules compared to vinblastine and vincristine [1].

Microtubule selectivity Mitotic spindle Neurotoxicity mechanism

Navelbine + Cisplatin vs. Vindesine + Cisplatin: Superior Efficacy in Advanced NSCLC

In a randomized Phase III trial involving 612 patients with advanced NSCLC, the combination of vinorelbine plus cisplatin demonstrated statistically superior outcomes compared to the vindesine plus cisplatin regimen [1]. The Navelbine-based combination achieved a higher objective response rate, longer median survival, and a greater 1-year survival rate [1]. This trial provides Level 1 evidence for the preferential use of Navelbine over vindesine in this setting.

Non-Small Cell Lung Cancer Clinical trial Combination chemotherapy

Navelbine vs. Vinblastine: Distinct Microtubule Dynamics Suppression

The second-generation vinca alkaloid Navelbine (vinorelbine) suppresses microtubule dynamics in a manner distinct from the first-generation analog vinblastine. Mechanistic studies show that vinblastine potently suppresses microtubule shortening events, whereas vinorelbine primarily suppresses microtubule growth events [1]. This differential effect on dynamic instability leads to different intracellular drug concentrations required for mitotic block [1].

Microtubule dynamics Antimitotic activity Mechanism of action

Navelbine vs. Vinblastine & Vinflunine: Comparative Antiproliferative Potency

In a controlled study comparing the antiproliferative effects of vinca alkaloids, Navelbine (vinorelbine) demonstrated an IC50 of 1.25 nM in HeLa cells, placing its potency between that of vinblastine (0.45 nM) and the newer derivative vinflunine (18 nM) [1]. The concentration required to induce mitotic block at the metaphase/anaphase transition was 3.8 nM for vinorelbine [1].

Antiproliferative activity IC50 HeLa cells

Navelbine vs. Vincristine, Vinblastine & Vindesine: Reduced Neurotoxicity Profile

A key advantage of Navelbine over other vinca alkaloids is its significantly reduced neurotoxicity. While vincristine is known for severe neurotoxicity and vindesine for moderate neurotoxicity, Navelbine is associated with only mild-to-moderate peripheral toxicity [1][2]. In the pivotal NSCLC trial, neurotoxicity was significantly more frequent in the vindesine plus cisplatin arm compared to the vinorelbine plus cisplatin arm [3]. This is consistent with its mechanism of mitotic microtubule selectivity [4].

Neurotoxicity Safety profile Peripheral neuropathy

Navelbine (Vinorelbine) Application Scenarios Based on Differentiation Evidence


First-Line Treatment of Advanced Non-Small Cell Lung Cancer (NSCLC)

Navelbine is indicated for use as first-line therapy in combination with cisplatin for patients with unresectable, advanced NSCLC. This application is supported by Level 1 evidence from a Phase III randomized trial demonstrating superior objective response rates (30% vs. 19%, P = .02) and longer median survival (40 weeks vs. 32 weeks) when compared to a vindesine plus cisplatin regimen [1]. The improved efficacy, combined with a manageable toxicity profile characterized primarily by reversible myelosuppression, makes Navelbine a preferred vinca alkaloid for this indication.

Treatment of Advanced Breast Cancer with a Focus on Tolerability

For patients with advanced breast cancer, particularly those where neurotoxicity is a concern, Navelbine offers a valuable therapeutic option. Its >20-fold selectivity for mitotic over axonal microtubules translates clinically to a significantly reduced incidence of severe neurotoxicity compared to vincristine and vindesine . This favorable safety profile allows for its use in combination regimens, such as with trastuzumab in HER2-positive disease, where it has demonstrated comparable efficacy to docetaxel-based combinations but with fewer adverse effects [2].

Oncology Research: Investigating Microtubule Dynamics and Mitotic Block

Navelbine is a critical tool compound for researchers investigating the nuances of microtubule dynamics and antimitotic mechanisms. Its distinct mode of action—suppressing microtubule growth events rather than shortening events like vinblastine [3]—provides a unique probe for studying dynamic instability. Established potency benchmarks, such as an IC50 of 1.25 nM for antiproliferation and 3.8 nM for mitotic block in HeLa cells [3], enable precise experimental design and reliable cross-study comparisons in oncology research.

Formulation Development and Pharmacokinetic Studies

The development of novel drug delivery systems, such as oral and liposomal formulations, leverages the specific pharmacokinetic properties of Navelbine. Its high lipophilicity and large volume of distribution [4] present opportunities for targeted delivery. Comparative pharmacokinetic data, showing a longer terminal half-life than vincristine but shorter than vinblastine [5], and an absolute oral bioavailability of 27% [6], provide a quantitative baseline for evaluating new formulations aimed at improving patient convenience and therapeutic index.

Quote Request

Request a Quote for Navelbine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.